Damirone A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

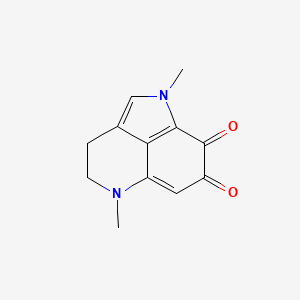

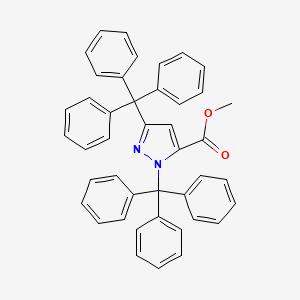

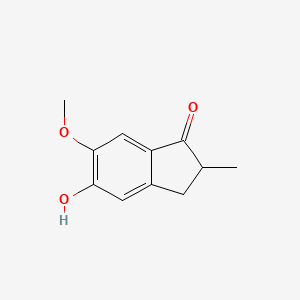

Damirone A is a member of the pyrroloquinoline alkaloids family, which are compounds isolated from marine organisms. These compounds exhibit numerous biological activities due to their unique highly-fused structures . This compound, along with its related compounds, has been studied for its structural and electronic properties, which contribute to its various physiological activities .

Métodos De Preparación

Damirone A can be synthesized from makaluvamines, which are also isolated from marine sponges. Specifically, makaluvamines H and C can be transformed into damirones A and B, respectively, through alkaline hydrolysis . The crystal structure of this compound has been established by X-ray diffraction analysis .

Análisis De Reacciones Químicas

Damirone A undergoes various chemical reactions, including complexation with magnesium and guanidinium cations. These interactions involve ionic and hydrogen bond interactions, which have been studied using quantum mechanical calculations in both gas phase and solution . The compound’s electron affinities and reduction potentials are also evaluated, showing changes upon complexation with these cations .

Aplicaciones Científicas De Investigación

Damirone A exhibits numerous biological activities, making it a subject of interest in various scientific research fields. It has been studied for its anticancer, antifungal, and antiparasitic properties due to its electrochemical attributes . Additionally, this compound and its related compounds have been investigated for their potential as new medicinally valuable agents, agricultural chemicals, cosmetics, and health foods .

Mecanismo De Acción

The mechanism of action of damirone A involves its interaction with metal cations, which can reinforce electron-transfer reactions. These interactions are crucial for the compound’s physiological activities, such as its anticancer and antiparasitic effects . The electrostatic interaction is the most important stabilizing component in these reactions .

Comparación Con Compuestos Similares

Damirone A is part of the pyrroloquinoline alkaloids family, which includes compounds like batzelline A/D, makaluvamine O, and makaluvone . These compounds share similar highly-fused structures and exhibit various biological activities. this compound is noted for its stability and unique electronic properties compared to other compounds in this family .

Propiedades

Número CAS |

138683-66-6 |

|---|---|

Fórmula molecular |

C12H12N2O2 |

Peso molecular |

216.24 g/mol |

Nombre IUPAC |

2,7-dimethyl-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),3,8-triene-10,11-dione |

InChI |

InChI=1S/C12H12N2O2/c1-13-4-3-7-6-14(2)11-10(7)8(13)5-9(15)12(11)16/h5-6H,3-4H2,1-2H3 |

Clave InChI |

NWBAIJSXHACZNH-UHFFFAOYSA-N |

SMILES canónico |

CN1CCC2=CN(C3=C2C1=CC(=O)C3=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-N-(2-{[3-(2-aminophenyl)-3-oxopropyl]disulfanyl}ethyl)benzamide](/img/structure/B14268745.png)

![Dimethyl [4,5-bis(butylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate](/img/structure/B14268765.png)

![N-[(1R)-1-(Naphthalen-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B14268771.png)

![Ethyl 4-[(E)-{4-[(10-hydroxydecyl)oxy]phenyl}diazenyl]benzoate](/img/structure/B14268781.png)